molecular formula C18H14N2O5 B11011183 1-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one

1-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one

Cat. No.: B11011183
M. Wt: 338.3 g/mol
InChI Key: HIJABSFPHXSJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one is a synthetic organic compound that belongs to the class of benzo[c]chromen derivatives. These compounds are known for their diverse biological activities and applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one typically involves multi-step reactions. One common method includes the reaction of 6-oxo-6H-benzo[c]chromen-3-yl acetate with imidazolidin-2-one under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
  • 4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate
  • 6-O-[(3,4,8,9,10-Pentahydroxy-6-oxo-6H-benzo[c]chromen-1-yl)carbonyl]-1-O-(3,4,5-trihydroxybenzoyl)-alpha-D-glucopyranose

Comparison: 1-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

1-[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]imidazolidin-2-one

InChI

InChI=1S/C18H14N2O5/c21-16(20-8-7-19-18(20)23)10-24-11-5-6-13-12-3-1-2-4-14(12)17(22)25-15(13)9-11/h1-6,9H,7-8,10H2,(H,19,23)

InChI Key

HIJABSFPHXSJAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.